molecular formula C24H15FN2O4S B11357046 N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357046
M. Wt: 446.5 g/mol
InChI Key: CSGXKJBMDHSDFO-UHFFFAOYSA-N
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Description

N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominated precursors, palladium catalysts, and various solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may have applications in treating diseases such as cancer or inflammatory conditions .

Industry

In industry, the compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran, thiophene, and oxazole derivatives. Examples include:

Uniqueness

What sets N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE apart is its combination of three distinct aromatic systems.

Properties

Molecular Formula

C24H15FN2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H15FN2O4S/c1-13-8-9-14(11-16(13)25)22(28)23-21(15-5-2-3-6-18(15)30-23)26-24(29)17-12-19(31-27-17)20-7-4-10-32-20/h2-12H,1H3,(H,26,29)

InChI Key

CSGXKJBMDHSDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CS5)F

Origin of Product

United States

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